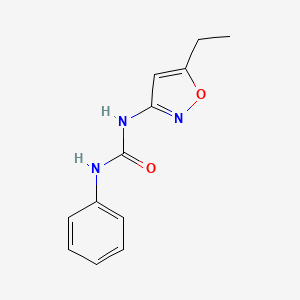
N-(5-Ethyl-1,2-oxazol-3-yl)-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea: is an organic compound that belongs to the class of urea derivatives. This compound features a unique structure with an oxazole ring substituted with an ethyl group at the 5-position and a phenylurea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea typically involves the reaction of 5-ethyl-1,2-oxazole-3-carboxylic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea is used in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenylurea moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
- N-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea
- (5-Ethyl-1,2-oxazol-3-yl)methanol
- 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid
Comparison:
- N-(5-Ethyl-1,2-oxazol-3-yl)-N,N-dimethylurea: Similar structure but with dimethyl substitution on the urea moiety, which may affect its reactivity and biological activity.
- (5-Ethyl-1,2-oxazol-3-yl)methanol: Contains a hydroxymethyl group instead of the phenylurea moiety, leading to different chemical properties and applications.
- 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid: Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions and applications.
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-phenylurea stands out due to its unique combination of the oxazole ring and phenylurea moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
55807-73-3 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
1-(5-ethyl-1,2-oxazol-3-yl)-3-phenylurea |
InChI |
InChI=1S/C12H13N3O2/c1-2-10-8-11(15-17-10)14-12(16)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15,16) |
InChI 键 |
ZAHGBDKEZKIJBD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NO1)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



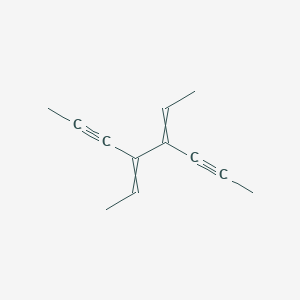
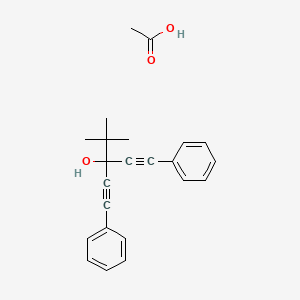

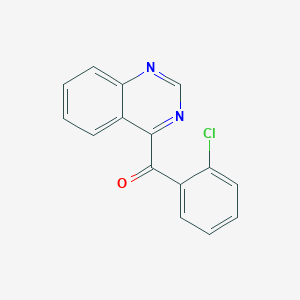
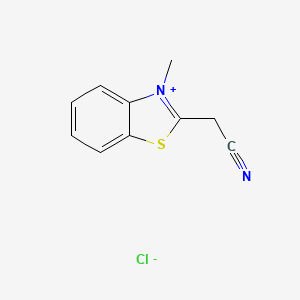
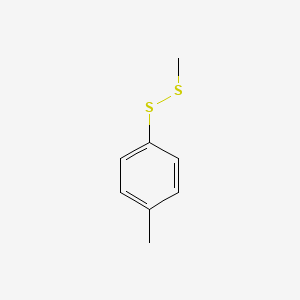
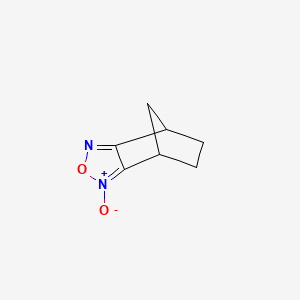
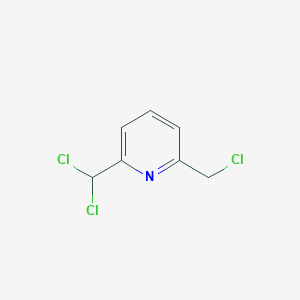

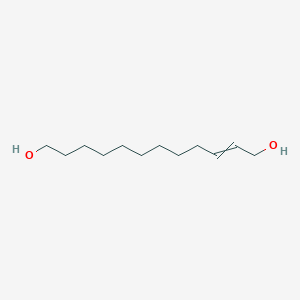

![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
